Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate chemical structure and properties
Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate chemical structure and properties
An in-depth technical guide designed for researchers, medicinal chemists, and drug development professionals.
Executive Summary
In the landscape of modern drug discovery, privileged scaffolds are the cornerstone of targeted library generation. Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate (CAS: 848483-63-6) [1] represents a highly versatile, structurally rigid building block. The thiophene core acts as an excellent bioisostere for benzene, offering altered electron density, improved metabolic stability, and unique vector geometries. The strategic placement of a 4-chlorophenyl group at the C4 position introduces a lipophilic domain capable of halogen bonding within target protein pockets, while the C2-methyl ester provides a robust synthetic handle for downstream functionalization.
As a Senior Application Scientist, I have structured this guide to move beyond basic properties, detailing the physicochemical profile, the mechanistic rationale behind its synthesis via Suzuki-Miyaura cross-coupling, and self-validating protocols for its integration into high-throughput drug discovery workflows.
Physicochemical Profiling & Analytical Data
Understanding the quantitative physical properties of this compound is essential for predicting its behavior in both synthetic reactions and biological assays [2]. The data below summarizes the core parameters required for formulation and analytical tracking.
Table 1: Quantitative Physicochemical Properties
| Parameter | Value / Specification |
| Chemical Name | Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate |
| CAS Number | 848483-63-6 |
| Empirical Formula | C₁₂H₉ClO₂S |
| Molecular Weight | 252.72 g/mol |
| PubChem Substance ID | 329816643 |
| Melting Point | 84 – 87 °C |
| Physical State | Solid (Combustible, Storage Class 11) |
| SMILES String | O=C(OC)C1=CC(C2=CC=C(Cl)C=C2)=CS1 |
Table 2: Expected Analytical Validation Parameters
| Analytical Method | Diagnostic Signatures |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.95 (d, J = 1.5 Hz, 1H, Thiophene-H3), 7.65 (d, J = 1.5 Hz, 1H, Thiophene-H5), 7.48 (d, J = 8.5 Hz, 2H, Ar-H), 7.38 (d, J = 8.5 Hz, 2H, Ar-H), 3.90 (s, 3H, -OCH₃). |
| LC-MS (ESI+) | [M+H]⁺ peak at m/z 253.0 (with characteristic ³⁵Cl/³⁷Cl isotopic pattern of 3:1 ratio at 253/255). |
Mechanistic Synthesis: Suzuki-Miyaura Cross-Coupling
The most efficient and regioselective method for synthesizing Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate is via a Palladium-catalyzed Suzuki-Miyaura cross-coupling between methyl 4-bromothiophene-2-carboxylate and 4-chlorophenylboronic acid [3].
Catalytic Cycle & Logical Relationships
Figure 1: Suzuki-Miyaura catalytic cycle for synthesizing the thiophene derivative.
Step-by-Step Methodology
Reagents: Methyl 4-bromothiophene-2-carboxylate (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.0 eq), 1,4-Dioxane/H₂O (4:1 v/v).
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Degassing (Critical Step): In a Schlenk flask, combine 1,4-dioxane and water. Sparge the solvent mixture with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the rapid deactivation of the electron-rich Pd(0) active species.
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Reaction Assembly: Add the thiophene bromide, boronic acid, and K₂CO₃ to the degassed solvent. Stir for 2 minutes.
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Catalyst Addition: Quickly add Pd(dppf)Cl₂ under a positive stream of Argon. Seal the flask. Causality: The bidentate dppf ligand provides a large bite angle, which forces the intermediate Pd(II) complex into a geometry that dramatically accelerates the final reductive elimination step, minimizing side reactions.
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Thermal Activation: Heat the mixture to 90 °C for 12 hours.
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Workup & Purification: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄. Concentrate in vacuo and purify via flash column chromatography (silica gel, gradient 0-15% EtOAc in Hexanes).
The Self-Validating System
This protocol validates itself visually and chromatographically. The biphasic TLC monitoring will show the consumption of the highly non-polar aryl bromide (high Rf) and the emergence of the more polar cross-coupled ester (lower Rf due to increased molecular weight and polarizability). Furthermore, the visual color change of the palladium complex from yellow/orange (Pd(II)) to dark brown/black indicates successful catalyst activation and eventual degradation (Pd black formation) upon reaction completion.
Downstream Applications in Drug Discovery
Once synthesized, the methyl ester is rarely the final biological target. It is typically saponified to the corresponding carboxylic acid, which is then utilized in parallel amide coupling reactions to generate libraries of targeted therapeutics for High-Throughput Screening (HTS) [4].
Drug Discovery Workflow
Figure 2: Downstream workflow from ester intermediate to high-throughput screening.
Saponification Protocol (Ester to Acid)
Reagents: Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate (1.0 eq), LiOH·H₂O (3.0 eq), THF/MeOH/H₂O (2:1:1 v/v).
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Dissolve the ester in the THF/MeOH/H₂O mixture. Causality: The ternary solvent system ensures complete solubility of the lipophilic ester (THF), the inorganic base (H₂O), and acts as a phase-transfer bridge (MeOH) to facilitate rapid hydrolysis.
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Add LiOH·H₂O and stir at room temperature for 4 hours.
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Acidify the mixture with 1M HCl dropwise until the pH reaches ~2.
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Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to yield 4-(4-chlorophenyl)thiophene-2-carboxylic acid. Self-Validation: This transformation is inherently self-validating via acid-base extraction. Upon acidification (pH ~2), the sudden precipitation of the free carboxylic acid from the aqueous layer provides immediate physical validation of successful saponification.
Amide Coupling Protocol (Library Generation)
Reagents: Carboxylic acid intermediate (1.0 eq), Primary/Secondary Amine (1.2 eq), HATU (1.5 eq), DIPEA (3.0 eq), DMF.
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Dissolve the carboxylic acid and DIPEA in anhydrous DMF.
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Add HATU and stir for 10 minutes to form the active ester. Causality: HATU is selected over traditional carbodiimides (like EDC) due to its superior ability to suppress epimerization and accelerate the coupling of sterically hindered or electronically deactivated carboxylic acids via a highly reactive 7-azabenzotriazole leaving group.
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Add the amine and stir for 2 hours at room temperature.
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Quench with saturated NaHCO₃ and extract with EtOAc. Self-Validation: The conversion is confirmed by LC-MS. The shift in retention time (amides are typically more lipophilic than their parent acids under reverse-phase conditions) and the appearance of the corresponding [M+H]⁺ mass ion confirm successful coupling.
Safety, Handling, & Environmental Impact
When handling Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate, standard laboratory safety protocols must be strictly enforced.
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GHS Classification: Aquatic Chronic 2 (H411). The compound is toxic to aquatic life with long-lasting effects.
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Handling: It is classified as a Combustible Solid (Storage Class 11). Operations should be conducted in a fume hood to avoid inhalation of dust.
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Disposal: Do not discharge into drains. Halogenated and sulfur-containing organic waste must be collected separately and incinerated by a certified waste management facility [1].
References
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Title: CAS 848483-63-6 Properties and Structure Source: ChemSrc Chemical Database URL: [Link]
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Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews (ACS Publications) URL: [Link]
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Title: PubChem Compound Summary for CID 329816643 (Substance ID) Source: National Center for Biotechnology Information (NCBI) URL: [Link]
